molecular formula C12H22 B154222 Naphthalene, decahydro-1,6-dimethyl- CAS No. 1750-51-2

Naphthalene, decahydro-1,6-dimethyl-

Cat. No. B154222
CAS RN: 1750-51-2
M. Wt: 166.3 g/mol
InChI Key: SXLVBBLVYUOSKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Naphthalene, decahydro-1,6-dimethyl-, also known as tetralin, is a bicyclic hydrocarbon that is commonly used in scientific research. It is a colorless liquid with a distinct odor and is highly soluble in organic solvents. Tetralin is widely used in the synthesis of various chemicals and materials due to its unique properties.

Scientific Research Applications

Tetralin has a wide range of applications in scientific research. It is commonly used as a solvent for various organic compounds, such as resins, oils, and waxes. Tetralin is also used as a reducing agent in the synthesis of organic compounds, such as alcohols, ketones, and aldehydes. Additionally, Naphthalene, decahydro-1,6-dimethyl- is used as a precursor for the synthesis of various pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of Naphthalene, decahydro-1,6-dimethyl- is not well understood. However, it is known to act as a reducing agent in various chemical reactions. Tetralin can donate hydrogen atoms to other molecules, which can lead to the formation of new chemical bonds. This property makes Naphthalene, decahydro-1,6-dimethyl- a useful reagent in many organic synthesis reactions.
Biochemical and Physiological Effects
Tetralin has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity in animal studies. Tetralin is metabolized by the liver and excreted in the urine. It is not known to accumulate in the body or cause any long-term health effects.

Advantages And Limitations For Lab Experiments

Tetralin has several advantages for use in lab experiments. It is a highly stable compound that does not react with most chemicals. It is also a good solvent for many organic compounds, which makes it useful for dissolving and isolating various compounds. However, Naphthalene, decahydro-1,6-dimethyl- has some limitations, such as its low boiling point and high flammability. These properties make it difficult to handle and require special precautions when using it in lab experiments.

Future Directions

For the use of Naphthalene, decahydro-1,6-dimethyl- include the development of new catalysts, the synthesis of new compounds, and its potential as a fuel or energy source.

Synthesis Methods

Tetralin can be synthesized by the hydrogenation of naphthalene using a suitable catalyst and hydrogen gas. The process involves the reduction of the double bonds in naphthalene to form single bonds in Naphthalene, decahydro-1,6-dimethyl-. The reaction is carried out at high temperatures and pressures, and the yield of Naphthalene, decahydro-1,6-dimethyl- depends on the reaction conditions and the quality of the catalyst used.

properties

CAS RN

1750-51-2

Product Name

Naphthalene, decahydro-1,6-dimethyl-

Molecular Formula

C12H22

Molecular Weight

166.3 g/mol

IUPAC Name

1,6-dimethyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene

InChI

InChI=1S/C12H22/c1-9-6-7-12-10(2)4-3-5-11(12)8-9/h9-12H,3-8H2,1-2H3

InChI Key

SXLVBBLVYUOSKX-UHFFFAOYSA-N

SMILES

CC1CCC2C(CCCC2C1)C

Canonical SMILES

CC1CCC2C(CCCC2C1)C

synonyms

Decahydro-1,6-dimethylnaphthalene

Origin of Product

United States

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